REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:14])[cH:7][cH:8][c:9]2[cH:10][c:11]1[CH:12]=[O:13].[Cr:15](=[O:16])([O:17][Cr:18]([O-:19])(=[O:20])=[O:21])([O-:22])=[O:23].[O:36]=[CH:37][N:38]([CH3:39])[CH3:40].[OH2:41].[nH+:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[nH+:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[Cl:1][c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:14])[cH:7][cH:8][c:9]2[cH:10][c:11]1[C:12](=[O:13])[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc2ccc(Cl)cc2nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])O[Cr](=O)(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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O=C(O)c1cc2ccc(Cl)cc2nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |